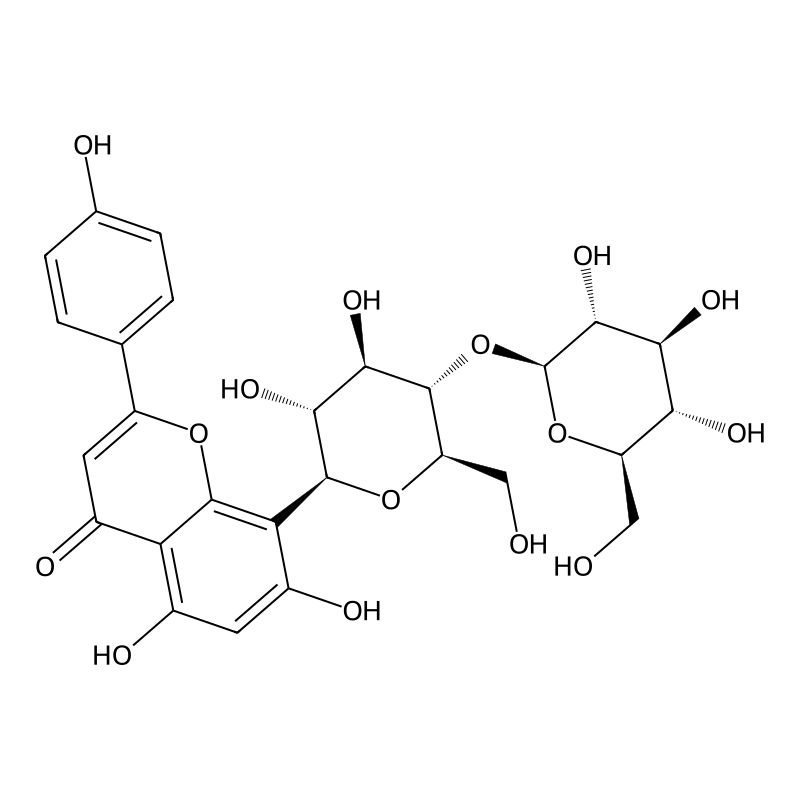

Vitexin 4''-O-glucoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antioxidant and Anti-inflammatory Potential

One key area of research focuses on VOG's antioxidant and anti-inflammatory properties. Studies have shown VOG can scavenge free radicals and suppress the production of pro-inflammatory cytokines [1]. This suggests VOG may be beneficial in conditions associated with oxidative stress and inflammation, such as neurodegenerative diseases and cardiovascular diseases [2].

- Source: [1] Vitexin 4"-Ο-β-D-Glucoside, Sigma-Aldrich

- Source: [2] Multitargeted Effects of Vitexin and Isovitexin on Diabetes Mellitus and Its Complications, Hindawi

Neuroprotective Effects

VOG's potential neuroprotective effects are another exciting area of research. Studies suggest VOG may modulate the activity of glutamate, a neurotransmitter involved in learning and memory [1]. Additionally, VOG may help protect against oxidative stress in brain cells, which is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's [2].

Vitexin 4''-O-glucoside, also known as 4''-O-glucosylvitexin, is a flavonoid glycoside derived from vitexin, a compound prevalent in various plants, particularly in traditional Chinese medicine. This compound features a glucose molecule attached to the 4'' position of the vitexin structure, enhancing its solubility and potentially its biological activity. Vitexin itself is recognized for its antioxidant, anti-inflammatory, and neuroprotective properties, making vitexin 4''-O-glucoside an interesting subject of study due to its modified chemical structure and enhanced properties.

The synthesis of vitexin 4''-O-glucoside primarily involves glycosylation reactions where glucose is added to the vitexin molecule. Two types of enzymes are commonly employed in these reactions:

- Glycosyltransferases: These enzymes facilitate the formation of glycosidic bonds by transferring sugar moieties from activated donors like uridine diphosphate glucose.

- Glycosidases: They operate under thermodynamic control using non-activated sugar donors, which can be more cost-effective for synthesizing glycosides.

For instance, the enzyme Bacillus thuringiensis glycosyltransferase (BtGT_16345) has shown effective glycosylation activity, yielding vitexin 4''-O-glucoside with varying efficiencies depending on the reaction conditions, such as pH and temperature .

Vitexin 4''-O-glucoside exhibits several biological activities attributed to its flavonoid structure:

- Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

- Anti-inflammatory Effects: The compound has been shown to inhibit inflammatory pathways, making it beneficial for inflammatory diseases.

- Neuroprotective Properties: Studies suggest that it may protect neuronal cells from damage, potentially aiding in neurodegenerative conditions .

These activities highlight the potential therapeutic applications of vitexin 4''-O-glucoside in various health contexts.

The synthesis of vitexin 4''-O-glucoside can be achieved through several methods:

- Enzymatic Glycosylation: Utilizing specific enzymes like glycosyltransferases or glycosidases to catalyze the addition of glucose to vitexin under optimized conditions (e.g., specific pH and temperature).

- Chemical Synthesis: Although less common due to complexity and lower yields compared to enzymatic methods, chemical approaches can also be employed.

Recent studies have focused on optimizing enzymatic synthesis using hydrophobic organic solvents to improve yields significantly .

Studies on the interaction of vitexin 4''-O-glucoside with other compounds have indicated synergistic effects when combined with other antioxidants or anti-inflammatory agents. This suggests potential for enhanced therapeutic efficacy when used in combination therapies. Further research is needed to elucidate these interactions fully.

Several compounds are structurally similar to vitexin 4''-O-glucoside. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Vitexin | Core flavonoid structure | Found in various medicinal plants; exhibits strong antioxidant properties. |

| Vitexin 2''-O-rhamnoside | Similar glycosylation pattern | Contains rhamnose instead of glucose; may exhibit different bioactivities. |

| Apigenin 7-O-glucoside | Flavonoid backbone | Known for anti-inflammatory effects; different sugar attachment site. |

Vitexin 4''-O-glucoside stands out due to its specific glycosylation pattern that enhances solubility and potentially modifies its biological activity compared to these similar compounds .

Vitexin 4''-O-glucoside possesses the molecular formula C₂₇H₃₀O₁₅ with a molecular weight of 594.5 g/mol [1] [2] [3]. The compound is also referenced under the Chemical Abstracts Service registry number 178468-00-3 [3] [6] [7]. The accurate mass of this flavonoid glycoside has been determined to be 594.158 atomic mass units [3]. The compound represents a complex diglycosylated flavone derivative with a significantly higher molecular weight compared to its parent aglycone apigenin [4].

| Property | Value |

|---|---|

| Molecular Formula | C₂₇H₃₀O₁₅ |

| Molecular Weight | 594.5 g/mol |

| Accurate Mass | 594.158 amu |

| CAS Number | 178468-00-3 |

| MDL Number | MFCD18827497 |

Structural Characteristics

Core Flavone Structure

Vitexin 4''-O-glucoside is built upon an apigenin core structure, which belongs to the flavone subclass of flavonoids [2] [4]. The core flavone framework consists of a 2-phenylchromen-4-one backbone featuring hydroxyl groups at positions 5 and 7 on the A-ring, and a 4'-hydroxyl group on the B-ring [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is 8-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one [2] [3].

The compound exhibits the characteristic flavone chromophore system with the α,β-unsaturated carbonyl functionality that is responsible for its ultraviolet absorption properties [10] [12]. The hydroxylation pattern on the flavone backbone significantly influences both the chemical reactivity and biological activity of the molecule [22].

Glucoside Moiety Configuration

Vitexin 4''-O-glucoside contains two glucose units attached to the flavone core through different linkage types [1] [2]. The first glucose moiety is C-linked at position 8 of the flavone A-ring, representing a C-glycosidic bond characteristic of vitexin derivatives [4] [26]. The second glucose unit is O-linked at the 4'' position of the first glucose through an O-glycosidic bond, creating a diglycosylated structure [2] [8].

The stereochemistry of both glucose units follows the β-D-glucopyranosyl configuration [2] [3]. The C-glycosidic linkage at position 8 provides enhanced stability compared to conventional O-glycosidic bonds, as the carbon-carbon bond is resistant to acid and enzymatic hydrolysis [17] [26]. This structural feature distinguishes vitexin 4''-O-glucoside from simple O-glycosides and contributes to its unique physicochemical properties [17].

2D and 3D Conformational Analysis

The conformational behavior of flavonoid glycosides is governed by steric interactions between the sugar moieties and the flavone backbone, as well as intramolecular hydrogen bonding patterns [20] [21]. Molecular modeling studies have demonstrated that the site of glycosylation and the substitution pattern on the flavonoid core determine the conformational properties of these molecules [20].

The C-glycosidic linkage at position 8 results in restricted rotation around the C-C bond, leading to more defined conformational preferences compared to O-glycosides [20] [21]. The additional O-linked glucose at the 4'' position introduces further conformational complexity through potential steric interactions with the flavone B-ring [20]. Three-dimensional conformational analysis reveals that flavonoid C-glycosides generally exhibit different flexibility patterns compared to their O-glycosylated counterparts [20] [21].

Physicochemical Properties

Solubility Profile

Vitexin 4''-O-glucoside demonstrates variable solubility depending on the solvent system employed [6] [13] [14]. The compound exhibits good solubility in dimethyl sulfoxide at approximately 1 mg/ml and similar solubility in dimethyl formamide [6] [18]. In polar organic solvents, the compound shows solubility in methanol, ethanol, chloroform, dichloromethane, ethyl acetate, and acetone [14] [7].

Aqueous solubility is more limited, with the compound being only slightly soluble in phosphate-buffered saline at physiological pH [6] [18]. Enhanced aqueous solubility can be achieved through co-solvent systems, with approximately 0.50 mg/ml solubility reported in a 1:1 mixture of dimethyl sulfoxide and phosphate-buffered saline [18] [37]. The presence of the two glucose moieties significantly improves water solubility compared to the parent aglycone apigenin [17] [25].

| Solvent | Solubility |

|---|---|

| Dimethyl sulfoxide | ~1 mg/ml |

| Dimethyl formamide | ~1 mg/ml |

| DMSO:PBS (1:1) | ~0.50 mg/ml |

| Phosphate-buffered saline | Slightly soluble |

| Organic solvents | Variable |

Stability Parameters

The stability profile of vitexin 4''-O-glucoside is influenced by environmental factors including temperature, pH, and light exposure [13] [19] [35]. The compound demonstrates enhanced stability compared to flavone aglycones due to the protective effect of the glycosidic substituents [17] [35]. Storage conditions of -20°C under inert atmosphere with protection from light are recommended for long-term stability [15] [19] [37].

The C-glycosidic bond at position 8 provides exceptional stability against acidic conditions and enzymatic hydrolysis, as carbon-carbon bonds are significantly more resistant to cleavage than oxygen-carbon bonds [17] [26]. However, the O-glycosidic linkage at the 4'' position may be susceptible to hydrolysis under extreme conditions [17]. Thermal stability studies indicate that flavonoid glycosides generally maintain structural integrity better than their corresponding aglycones during heat treatment [34] [35] [36].

The compound exhibits stability under normal laboratory conditions with a reported shelf life of at least four years when stored appropriately [37]. Chemical stability is maintained under normal temperatures and pressures, though the compound should be protected from strong oxidizing agents and extreme pH conditions [19].

Spectroscopic Characteristics

Ultraviolet-visible spectroscopy of vitexin 4''-O-glucoside reveals characteristic absorption maxima consistent with the flavone chromophore system [5] [10] [37]. The compound exhibits absorption peaks at approximately 216 nm, 271 nm, and 335 nm [37]. These spectral features are typical of apigenin derivatives and reflect the extended conjugation system within the flavone backbone [10] [12].

Nuclear magnetic resonance spectroscopy provides detailed structural information, with characteristic signals for both the flavone protons and the glucose moieties [7] [8] [32]. The anomeric protons of the glucose units appear as distinctive doublets in the proton nuclear magnetic resonance spectrum, confirming the β-configuration of the glycosidic linkages [8] [25]. Carbon-13 nuclear magnetic resonance spectroscopy allows for complete structural characterization and purity assessment [7] [32].

Mass spectrometry analysis typically shows the molecular ion peak at m/z 594 in positive ion mode, with characteristic fragmentation patterns that aid in structural confirmation [8] [9] [31]. The fragmentation behavior includes loss of glucose units and formation of characteristic aglycone fragments [8] [31].

| Spectroscopic Method | Key Features |

|---|---|

| UV-Vis | λmax: 216, 271, 335 nm |

| ¹H NMR | Anomeric protons as doublets |

| ¹³C NMR | Complete structural characterization |

| MS | [M+H]⁺ at m/z 595 |

Structure-Activity Relationship Fundamentals

The structure-activity relationships of vitexin 4''-O-glucoside are determined by the interplay between the flavone core structure and the attached carbohydrate moieties [17] [22] [25]. The hydroxylation pattern on the apigenin backbone, specifically the 5,7-dihydroxy substitution on the A-ring and the 4'-hydroxyl group on the B-ring, provides the foundation for biological activity [22] [23].

The C-glycosidic linkage at position 8 significantly influences the compound's pharmacological properties by affecting molecular flexibility and interaction with biological targets [17] [20]. Studies comparing flavonoid O-glycosides and C-glycosides demonstrate that C-glycosides often exhibit enhanced stability and potentially different biological activities due to the non-hydrolyzable carbon-carbon bond [17] [26].

The additional O-linked glucose at the 4'' position modifies the overall molecular properties, potentially affecting cellular uptake, distribution, and metabolic fate [17] [22]. Research indicates that glycosylation can improve water solubility and chemical stability while sometimes modulating biological activity compared to the parent aglycone [17] [25]. The specific positioning and stereochemistry of the glucose substituents contribute to the unique three-dimensional structure that determines molecular recognition and binding affinity to biological targets [20] [22].

Comparative Analysis with Related Flavonoid Compounds

Vitexin 4''-O-glucoside can be compared with several structurally related flavonoid compounds to understand its unique properties [24] [25] [26]. The parent compound vitexin (apigenin-8-C-glucoside) differs by the absence of the additional O-linked glucose unit, resulting in a simpler monoglycosylated structure [4] [24] [26]. This structural difference significantly affects solubility, with the diglycosylated derivative showing enhanced aqueous solubility [25].

Isovitexin (apigenin-6-C-glucoside) represents a positional isomer where the C-glycosidic linkage occurs at position 6 rather than position 8 of the flavone A-ring [24] [26]. While both compounds share the same molecular formula for their monoglycosylated forms, the different substitution pattern results in distinct physicochemical and biological properties [24] [26].

Comparison with apigenin O-glycosides, such as apigenin 7-O-glucoside, reveals fundamental differences in stability and metabolic behavior [23] [25]. The O-glycosidic bonds in these compounds are readily hydrolyzed by enzymatic action, whereas the C-glycosidic linkage in vitexin derivatives remains stable [17] [25]. This stability difference has significant implications for bioavailability and biological activity profiles [17] [26].

| Compound | Core Structure | Glycosidic Linkage | Molecular Weight | Key Differences |

|---|---|---|---|---|

| Vitexin 4''-O-glucoside | Apigenin | C-8, O-4'' | 594.5 g/mol | Diglycosylated, enhanced solubility |

| Vitexin | Apigenin | C-8 | 432.4 g/mol | Monoglycosylated, parent compound |

| Isovitexin | Apigenin | C-6 | 432.4 g/mol | Positional isomer |

| Apigenin 7-O-glucoside | Apigenin | O-7 | 432.4 g/mol | O-glycoside, enzymatically labile |

Crataegus pinnatifida Bunge var. major

Crataegus pinnatifida Bunge var. major stands as the most extensively documented and commercially significant source of vitexin 4''-O-glucoside [1] [2] [3]. This hawthorn variety, belonging to the Rosaceae family, demonstrates exceptional accumulation of this flavonoid glycoside in its leaves, where it functions as a major bioactive component [4] [5]. Research investigations have consistently identified vitexin 4''-O-glucoside as one of the two primary flavonoid glycosides present in hawthorn leaves, alongside vitexin-2''-O-rhamnoside [6] [7].

The compound accumulates predominantly in the leaf tissues of Crataegus pinnatifida Bunge var. major, with concentrations varying significantly based on harvesting periods and environmental conditions [6] [8]. Studies examining the temporal dynamics of flavonoid content in hawthorn leaves have revealed that vitexin 4''-O-glucoside levels fluctuate throughout different growing seasons, with peak concentrations typically observed during specific developmental stages [6]. The leaves collected from Liaoning Province, China, have been particularly noted for their high vitexin 4''-O-glucoside content, making this region a valuable source for compound isolation and purification [2].

Extraction methodologies specifically developed for Crataegus pinnatifida leaves have demonstrated that vitexin 4''-O-glucoside can be efficiently separated and purified using various chromatographic techniques [9]. The compound exhibits remarkable stability during extraction processes and demonstrates consistent bioavailability profiles in pharmacokinetic studies [10] [11]. Research has established that vitexin 4''-O-glucoside from hawthorn leaves possesses significant antioxidant properties, effectively protecting cellular systems against oxidative stress-induced damage [3] [12].

Passiflora Species

The Passifloraceae family represents another major botanical source of vitexin 4''-O-glucoside, with multiple species within the Passiflora genus demonstrating significant accumulation of this compound [13] [14] [15]. Passiflora incarnata, commonly known as passion flower, has been extensively studied for its vitexin 4''-O-glucoside content and represents one of the most well-characterized sources within this family [1] [16].

Passiflora coactilis has been specifically documented to contain vitexin 4''-O-glucoside, with chemical analysis confirming its presence in leaf tissues [13] [14]. The KNApSAcK metabolite database records vitexin 4''-O-glucoside occurrence in Passiflora coactilis, indicating that this South American species contributes to the geographical distribution of this compound in the Neotropical region [13].

Research examining multiple Passiflora species from the Andean region of Colombia has revealed variable vitexin content across different species, suggesting that vitexin 4''-O-glucoside occurrence may follow similar patterns within this diverse genus [17]. The Passiflora genus encompasses approximately 550-600 species distributed primarily throughout the Neotropics, with additional representation in Pacific and Indo-Malaysian regions [18] [19] [20]. This extensive distribution pattern suggests that vitexin 4''-O-glucoside may be present in numerous additional Passiflora species that have not yet been systematically analyzed for this specific compound.

The passion flower species exhibit remarkable chemical diversity, with flavonoid glycosides playing crucial roles in their biological activities [15]. Studies investigating the bioactive components of passion flower extracts have identified vitexin derivatives, including vitexin-glucoside compounds, as significant contributors to the neurological and pharmacological effects attributed to these plants [15]. The presence of vitexin 4''-O-glucoside in Passiflora species contributes to their traditional medicinal applications and supports ongoing research into their therapeutic potential.

Phyllostachys edulis

Phyllostachys edulis, commonly known as moso bamboo, represents a significant source of vitexin 4''-O-glucoside within the Poaceae family [21] [22] [23]. This giant timber bamboo species, native to China and Taiwan and widely distributed throughout East Asia, accumulates vitexin 4''-O-glucoside in its leaf tissues along with related flavonoid compounds [21] [24] [25].

Research focused on the extraction and analysis of bioactive compounds from Phyllostachys edulis leaves has demonstrated the presence of vitexin 4''-O-glucoside alongside vitexin and vitexin-2''-O-rhamnoside [21] [23]. Advanced extraction methodologies utilizing ionic liquids and lithium salts have been developed specifically for the efficient recovery of these compounds from bamboo leaves, indicating the commercial and scientific importance of Phyllostachys edulis as a source of vitexin 4''-O-glucoside [21].

The ecological and economic significance of Phyllostachys edulis extends beyond its role as a source of bioactive compounds. This bamboo species demonstrates exceptional growth rates and biomass production, making it an sustainable source for natural product extraction [24]. Studies examining the flavonoid content of bamboo leaves have identified four primary compounds with α-amylase inhibitory properties, including vitexin, suggesting that vitexin 4''-O-glucoside may contribute to similar biological activities [22] [26].

The global distribution of Phyllostachys edulis has expanded significantly through human cultivation and introduction, with established populations now present in Japan, Europe, and North America [25] [27] [28]. This widespread cultivation increases the potential availability of vitexin 4''-O-glucoside from bamboo sources while also raising considerations regarding the ecological impact of this invasive species in non-native environments [27].

Taxonomic Distribution Across Plant Families

The occurrence of vitexin 4''-O-glucoside spans multiple plant families, demonstrating the widespread biosynthetic capacity for this flavonoid glycoside across diverse taxonomic groups. This distribution pattern suggests evolutionary conservation of the enzymatic pathways responsible for vitexin 4''-O-glucoside synthesis and highlights the compound's potential ecological significance across different plant lineages.

Rosaceae represents the most thoroughly documented family for vitexin 4''-O-glucoside occurrence, with Crataegus species serving as the primary representatives [1] [6] [8]. The Rosaceae family encompasses approximately 3,000 species distributed across temperate and subtropical regions worldwide, suggesting potential for vitexin 4''-O-glucoside occurrence in additional genera beyond Crataegus [29] [30]. The consistent presence of this compound in hawthorn species indicates that vitexin 4''-O-glucoside synthesis may represent a characteristic feature of the Crataegus genus within the broader Rosaceae family.

Passifloraceae demonstrates remarkable diversity in vitexin 4''-O-glucoside occurrence, with multiple Passiflora species confirmed to contain this compound [13] [14] [15]. The Passifloraceae family comprises approximately 15-17 genera and 850 species, with Passiflora representing the largest genus containing approximately 550-600 species [18] [20] [31]. The predominant distribution of Passifloraceae in tropical regions, particularly the Neotropics, contributes significantly to the global geographical distribution of vitexin 4''-O-glucoside sources [18] [19] [20].

Poaceae family representation includes Phyllostachys edulis and Briza media, indicating that vitexin 4''-O-glucoside synthesis occurs within the grass family [13] [32] [21]. The Poaceae represents one of the largest plant families with global distribution, suggesting potential for additional sources of vitexin 4''-O-glucoside within this taxonomically diverse group [33]. The presence of this compound in bamboo species specifically highlights the potential economic and ecological significance of grass family sources.

Lamiaceae family includes Vitex species, which have been documented to contain various vitexin derivatives [34] [35]. The Lamiaceae family encompasses numerous aromatic and medicinal plants distributed globally, particularly in tropical and subtropical regions [34]. While specific documentation of vitexin 4''-O-glucoside in Vitex species requires further verification, the presence of related vitexin compounds suggests potential occurrence of the glucoside derivative.

Cannabaceae representation through Cannabis sativa demonstrates the occurrence of vitexin 4''-O-glucoside in economically significant crops [36] [37]. Regional variations in compound content observed in Cannabis sativa samples suggest that environmental and genetic factors influence vitexin 4''-O-glucoside accumulation patterns [36].

Ecological Role in Source Plants

Vitexin 4''-O-glucoside functions as a crucial component of plant defense systems, serving multiple ecological roles that contribute to plant survival and adaptation strategies. Research investigating the biological functions of vitexin compounds has revealed their involvement in antioxidant defense mechanisms, pathogen resistance, and stress tolerance responses [12] [38] [39].

The antioxidant properties of vitexin 4''-O-glucoside contribute significantly to cellular protection against oxidative stress in source plants [12] [38]. Studies demonstrating the compound's ability to protect against tertiary butyl hydroperoxide-induced cellular damage indicate that vitexin 4''-O-glucoside functions as an endogenous antioxidant system component [12]. The seven hydroxyl groups present in the vitexin structure contribute to its radical scavenging capacity, with the C-8 glucoside moiety enhancing its antioxidant potential [38].

Plant defense mechanisms involving vitexin 4''-O-glucoside may include protection against herbivory and pathogen attack. Research examining two-component defense systems in plants has revealed that glycosylated flavonoids can be activated upon tissue damage, releasing more potent defensive compounds [39]. While specific studies on vitexin 4''-O-glucoside defense activation are limited, the presence of glucoside linkages suggests potential for enzymatic activation during stress responses.

Stress tolerance enhancement represents another potential ecological function of vitexin 4''-O-glucoside in source plants. Studies investigating vitexin application to wheat plants demonstrated improved drought resistance through enhanced flavonoid synthesis and membrane stabilization [40]. These findings suggest that endogenous vitexin 4''-O-glucoside may contribute to environmental stress tolerance in naturally occurring plant populations.

UV protection and photoprotection may represent additional ecological functions of vitexin 4''-O-glucoside accumulation in plant tissues. Flavonoid compounds commonly serve as UV screening agents in plant leaves, protecting photosynthetic apparatus from damaging radiation. The presence of vitexin 4''-O-glucoside in leaf tissues of multiple species suggests potential photoprotective functions, particularly in species exposed to high light intensities.

Allelopathic interactions involving vitexin 4''-O-glucoside may influence plant community dynamics and competitive relationships. The compound's biological activity suggests potential for influencing neighboring plant growth or soil microbial communities, though specific allelopathic effects require further investigation.

Seasonal and Environmental Variations in Natural Abundance

The natural abundance of vitexin 4''-O-glucoside demonstrates significant temporal and environmental variation patterns that reflect the complex interplay between plant physiology, environmental conditions, and metabolic regulation systems. Understanding these variation patterns is crucial for optimizing collection strategies and predicting compound availability in natural sources.

Seasonal variation patterns in vitexin 4''-O-glucoside content have been documented across multiple species, with harvest timing significantly influencing compound concentrations [6] [41] [42]. Research examining Crataegus pinnatifida varieties revealed that flavonoid content, including vitexin derivatives, varies considerably throughout different harvesting periods [6] [8]. The variation trend of unique compounds across different harvesting periods provides valuable reference information for optimizing collection timing to maximize vitexin 4''-O-glucoside yields.

Temperature effects on vitexin 4''-O-glucoside accumulation demonstrate significant influence on compound biosynthesis and stability. Studies investigating flavonoid content changes in response to temperature variation have revealed that high temperatures (30-40°C) can inhibit flavonoid biosynthesis, gene expression, and enzyme activity [41] [42]. These temperature sensitivities suggest that climate conditions during plant growth significantly influence vitexin 4''-O-glucoside accumulation levels in natural populations.

Light exposure conditions affect vitexin 4''-O-glucoside synthesis through their influence on flavonoid biosynthetic pathways [41] [42]. Research has demonstrated that light intensity and quality influence phenolic compound accumulation in plants, with implications for vitexin 4''-O-glucoside levels in field-grown specimens. The phenylpropanoid pathway, which contributes to flavonoid synthesis, responds dynamically to light conditions, affecting the overall production of vitexin derivatives.

Drought stress impacts on vitexin 4''-O-glucoside content reflect the compound's role in plant stress responses [41] [42] [40]. Studies examining drought effects on flavonoid content have revealed that water stress can influence phenolic compound accumulation patterns, potentially affecting vitexin 4''-O-glucoside levels in source plants. The relationship between drought stress and flavonoid biosynthesis suggests that environmental water availability influences natural abundance patterns.

Soil moisture and nutrient availability contribute to environmental factors affecting vitexin 4''-O-glucoside accumulation. Research investigating the relationship between soil conditions and plant chemical composition has demonstrated that nutrient availability influences secondary metabolite production patterns. These findings suggest that soil quality and moisture levels in natural habitats affect the abundance of vitexin 4''-O-glucoside in source plants.

Rainfall patterns influence vitexin 4''-O-glucoside accumulation through their effects on plant water status and metabolic processes [41]. Studies examining the correlation between precipitation patterns and plant chemical composition have revealed significant relationships between water availability and flavonoid content. Regions experiencing variable rainfall patterns may demonstrate corresponding variations in natural vitexin 4''-O-glucoside abundance.

Developmental stage variations affect vitexin 4''-O-glucoside content throughout plant growth cycles [41] [42]. Research examining coconut water flavonoid dynamics revealed that total flavonoid content decreases significantly with fruit maturation, suggesting that plant developmental stage influences compound accumulation patterns. Similar developmental patterns may affect vitexin 4''-O-glucoside levels in leaves and other plant tissues.

Geographical Distribution of Source Plants

The global geographical distribution of vitexin 4''-O-glucoside sources reflects the diverse ecological adaptations and historical biogeographical patterns of the plant families containing this compound. Understanding these distribution patterns provides insights into the compound's availability across different regions and the evolutionary factors influencing its occurrence.

East Asian distribution represents the most concentrated region for vitexin 4''-O-glucoside sources, particularly through Crataegus pinnatifida and Phyllostachys edulis populations [29] [24] [43]. China serves as the primary center of diversity for these species, with extensive natural populations distributed across temperate and subtropical regions [29] [43] [44]. The biogeographical history of Crataegus species suggests ancient migration patterns from Europe to East Asia, with subsequent speciation events producing the vitexin 4''-O-glucoside-containing species currently found in this region [29] [45].

Phyllostachys edulis demonstrates remarkable distribution patterns across East Asia, with genetic studies revealing that populations from Japan to China comprise essentially identical clones distributed over more than 2,800 kilometers [24]. This extensive clonal distribution, with an estimated biomass of approximately 6.6 × 10^11 kg, represents one of the largest individual organisms by biomass and provides substantial potential for vitexin 4''-O-glucoside production [24]. The species has been introduced to numerous countries beyond its native range, expanding the global availability of this source [25] [27] [28].

European distribution of vitexin 4''-O-glucoside sources primarily involves Crataegus species and introduced populations of bamboo species [29] [46] [30]. The genus Crataegus demonstrates extensive natural distribution across European temperate regions, with approximately 280 species distributed throughout northern temperate regions globally [30] [47]. European hawthorn species may represent potential sources of vitexin 4''-O-glucoside, though specific compound analysis in European Crataegus populations requires further investigation.

North American distribution includes both native Crataegus species and Passiflora incarnata populations [18] [30] [48]. The biogeographical history of Crataegus indicates ancient trans-Beringian migration events connecting Asian and North American populations [29] [45]. Passiflora distribution in North America includes approximately 18 species within the flora area, representing significant potential for vitexin 4''-O-glucoside occurrence [48].

Neotropical distribution encompasses the greatest diversity of Passiflora species, with approximately 550-600 species distributed throughout Central and South America [18] [19] [20] [49]. The Neotropics represent the center of Passiflora diversity, with species occupying diverse habitats from savanna to tropical rainforests [20] [49]. This exceptional species diversity suggests substantial potential for vitexin 4''-O-glucoside occurrence across numerous Passiflora species throughout the Neotropical region.

Pacific region distribution includes Passiflora species and introduced bamboo populations [18] [25]. Approximately 20 Passiflora species occur in Pacific and Indo-Malaysian regions, representing potential sources of vitexin 4''-O-glucoside outside the primary Neotropical distribution [31]. Phyllostachys edulis has been introduced to various Pacific regions, expanding the geographical availability of bamboo-derived vitexin 4''-O-glucoside.

Climate change implications for geographical distribution patterns suggest potential shifts in vitexin 4''-O-glucoside source availability [27] [43]. Modeling studies examining climate change impacts on bamboo distribution predict northward and upslope expansion under various warming scenarios [27]. These distribution shifts may affect the future availability and accessibility of natural vitexin 4''-O-glucoside sources, requiring consideration in long-term resource planning and conservation strategies.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

Ionic liquids-lithium salts pretreatment followed by ultrasound-assisted extraction of vitexin-4″-O-glucoside, vitexin-2″-O-rhamnoside and vitexin from Phyllostachys edulis leaves

Kexin Hou, Fengli Chen, Yuangang Zu, Lei YangPMID: 26763300 DOI: 10.1016/j.chroma.2015.12.067

Abstract

An efficient method for the extraction of vitexin, vitexin-4″-O-glucoside, and vitexin-2″-O-rhamnoside from Phyllostachys edulis leaves comprises heat treatment using an ionic liquid-lithium salt mixture (using 1-butyl-3-methylimidazolium bromide as the solvent and lithium chloride as the additive), followed by ultrasound-assisted extraction. To obtain higher extraction yields, the effects of the relevant experimental parameters (including heat treatment temperature and time, relative amounts of 1-butyl-3-methylimidazolium bromide and lithium chloride, power and time of the ultrasound irradiation, and the liquid-solid ratio) are evaluated and response surface methodology is used to optimize the significant factors. The morphologies of the treated and untreated P. edulis leaves are studied by scanning electron microscopy. The improved extraction method proposed provides high extraction yield, good repeatability and precision, and has wide potential applications in the analysis of plant samples.Separation of vitexin-4″-O-glucoside and vitexin-2″-O-rhamnoside from hawthorn leaves extracts using macroporous resins

Hongjuan Li, Ying Liu, Haizhu Jin, Sujing Liu, Shengtao Fang, Chunhua Wang, Chuanhai XiaPMID: 26562804 DOI: 10.1016/j.jchromb.2015.10.043

Abstract

Vitexin-4″-O-glucoside and vitexin-2″-O-rhamnoside are the major flavonoids of hawthorn leaves. In this work, the adsorption and desorption characteristics of vitexin-4″-O-glucoside and vitexin-2″-O-rhamnoside on seven macroporous resins were evaluated. Among the tested resins, the HPD-400 resin showed the best adsorption and desorption capacities. Adsorption isotherms were constructed for the HPD-400 resin and well fitted to Langmuir and Freundlich models. Dynamic adsorption and desorption tests were performed on column packed with the HPD-400 resin to optimize the chromatographic parameters. After one run treatment with the HPD-400 resin, the contents of vitexin-4″-O-glucoside and vitexin-2″-O-rhamnoside in the product were increased 8.44-fold and 8.43-fold from 0.720% and 2.63% to 6.08% and 22.2% with recovery yields of 79.1% and 81.2%, respectively. These results show that the developed method is a promising basis for the large-scale purification of vitexin-4″-O-glucoside and vitexin-2″-O-rhamnoside from hawthorn leaves and other plant materials.Hepatic and gastrointestinal first-pass effects of vitexin-4″-O-glucoside in rats

Yinghui Chen, Wenjie Zhang, Di Li, Junjun Ai, Yihan Meng, Xixiang Ying, Tingguo KangPMID: 24028617 DOI: 10.1111/jphp.12121

Abstract

This paper was to clarify the reasons of low bioavailability of vitexin-4″-O-glucoside (VOG) in rats via hepatic combined with gastrointestinal first-pass effect.Observed the hepatic first-pass effect through the comparison of area under the plasma concentration-time curve from zero to infinity (AUC0→∞ ) of VOG in arterial plasma after femoral and portal vein administration (10 mg/kg), similarly, evaluated the gastrointestinal first-pass effect after portal vein (10 mg/kg) and gastrointestinal administration (20 mg/kg). For the study on regulatory mechanisms of cytochrome P450 3A (CYP3A) and P-glycoprotein (P-gp) on the bioavailability of VOG, the solution of verapamil hydrochloride (60 mg/kg) was instilled into intestine at 10 min before the infusion of VOG.

The bioavailability of VOG after intraportal, intestinal as well as gastric administration was 45.1%, 8.1% and 9.8%, respectively. The value of AUC0→∞ for verapamil group was approximately 1.4-fold higher than that for normal saline group, meaning that perhaps CYP3A participated in the metabolism of VOG or P-gp transported VOG outside.

The hepatic and intestinal first-pass effect were considered to mostly contribute to the low bioavailability of VOG in rats, and the gastric first-pass effect should be neglected. Also, the contribution of CYP3A to metabolism and P-gp mediated efflux have played a significant role in low bioavailability of VOG.

Comparative study on the excretion of vitexin-4''-O-glucoside in mice after oral and intravenous administration by using HPLC

Shuang Cai, Yinghui Chen, Wenjie Zhang, Xixiang YingPMID: 23760836 DOI: 10.1002/bmc.2931

Abstract

The aim of the present study was to characterize the excretion of pure vitexin-4"-O-glucoside (VOG) in mice following oral and intravenous administration at a dose of 30 mg/kg. A sensitive and specific HPLC method with hespridin as internal standard, a Diamonsil C18 column protected with a KR C18 guard column and a mixture consisting of methanol-acetonitrile-tetrahydrofuran-0.1% glacial acetic acid (6:2:18:74, v/v/v/v) as mobile phase was developed and validated for quantitative analysis in biological samples. VOG could be excreted as prototype in excreta including urine and feces after both routes of administration, and the cumulative excretion of VOG was 24.31 ± 11.10% (17.97 ± 5.59% in urinary excretion; 6.34 ± 5.51% in fecal excretion) following oral dosing and 5.66 ± 3.94% (4.78 ± 3.13% in urinary excretion; 0.88 ± 0.81% in fecal excretion) following intravenous dosing. The results showed that the elimination of VOG after the two routes was fairly low, which meant that VOG was metabolized as other forms and the elimination after oral dosing was almost 4.3-fold that after intravenous dosing. For both routes of administration, VOG excreted as prototype in urine was much more than that in feces, nearly 2.83-fold for oral administration and 5.43-fold for intravenous administration, which should be attributed to enterohepatic circulation. Taken together, renal excretion was the dominant path of elimination of VOG for oral and intravenous administration in mice and biliary excretion contributed less.Effects of vitexin-2"-O-rhamnoside and vitexin-4"-O-glucoside on growth and oxidative stress-induced cell apoptosis of human adipose-derived stem cells

Wenjuan Wei, Xixiang Ying, Wenjie Zhang, Yinghui Chen, Aijing Leng, Chen Jiang, Jing LiuPMID: 24533889 DOI: 10.1111/jphp.12225

Abstract

Vitexin-2"-O-rhamnoside (VOR) and vitexin-4"-O-glucoside (VOG) are the two main flavonoid glycosides of the leaves of Cratagus pinnatifida Bge. var. major N. E. Br. that has been widely used for the treatment of cardiovascular system diseases. In this study, we simultaneously investigated the influence of VOR and VOG on human adipose-derived stem cells (hADSCs) injury induced by hydrogen peroxide (H2 O2 ) to further characterize their anti-oxidative and anti-apoptotic activity.hADSCs were isolated, cultured in vitro and pretreated with 62.5 μm VOR or 120 μm VOG for 24 h and then exposed to 500 μm H2 O2 for an additional 4 h.

Pretreatment of hADSCs with VOR and VOG was demonstrated to significantly ameliorate the toxicity and apoptosis effects, such as morphological distortion, nuclear condensation, decreased intracellular caspase-3 activity and percentage of cells in apoptosis/necrosis by using morphological assay, immunocytochemistry and flow cytometric evaluation. In addition, VOR and VOG caused no cytotoxic effect on hADSCs at concentrations up to 250 and 480 μm, respectively.

Our results indicated that both VOR and VOG contribute to the protection against H2 O2 -mediated oxidative stress damage and could be safely used for a wide range of concentrations.

LC determination and pharmacokinetic study of vitexin-4″-O-glucoside in rat plasma after oral administration

Xun Liu, Dong Wang, Wenjie Zhang, Nan Wang, Siyuan Wang, Haibo Li, Xixiang Ying, Tingguo KangPMID: 21834625 DOI: 10.1080/14786419.2010.535165

Abstract

A simple and specific high-performance liquid chromatography (HPLC) method was developed for the pharmacokinetic study of vitexin-4″-O-glucoside (VOG) in rats after oral administration. The plasma samples were deproteinised with methanol after the addition of an internal standard, hesperidin. HPLC analysis was performed on a Diamonsil C(18) analytical column, using methanol -0.5% aqueous phosphoric acid (45:55, v/v) as the mobile phase with ultraviolet detection at 330 nm. The calibration curve was linear over the range of 5-450 µg mL(-1) in rat plasma. The average extraction recovery of VOG was 98.74% ± 0.44%, and the relative standard deviations of the intra- and inter-day precisions were not greater than 4.1% and 2.0%, respectively. The validated method was successfully applied during a pharmacokinetic study in rats after oral administration of VOG at different doses, and all the results indicated that the pharmacokinetics of VOG in rats obeyed nonlinear processes.The mechanism of vitexin-4''-O-glucoside protecting ECV-304 cells against tertbutyl hydroperoxide induced injury

Hai-bo Li, Xi-xiang Ying, Jia LuPMID: 20419557 DOI: 10.1080/14786410902853847

Abstract

The aim of this article is to investigate the mechanism of vitexin-4''-O-glucoside (VOG) protecting ECV-304 cells against tertbutyl hydroperoxide (TBHP)-induced injury. ECV-304 cell viability was measured by MTT assay. Apoptosis was determined by terminal deoxynucleotidyl transferase-mediated dUTP nick end-labelling (TUNEL) assay. Cellular morphological changes were observed using phase contrast microscopy. The change of relative mitochondrial transmembrane potential in the ECV-304 cells was analysed with rhodamine 123 staining. Lipid peroxidation was measured by the HPLC method. The results showed that 128 µmol L(-1) VOG could effectively protect ECV-304 cells against cytotoxicity induced by TBHP. VOG protected TBHP-treated ECV-304 cells from death, significantly decreased MDA production, and increased superoxide dismutase (SOD) activity and mitochondrial membrane potential (ΔΨ). Taken together, VOG protects against TBHP-induced ECV-304 cell injury partially through resuming mitochondrial function.HPLC determination of malondialdehyde in ECV304 cell culture medium for measuring the antioxidant effect of vitexin-4''-O-glucoside

Xi-xiang Ying, Hai-bo Li, Zheng-yun Chu, Yan-jun Zhai, Ai-jing Leng, Xun Liu, Chun Xin, Wen-jie Zhang, Ting-guo KangPMID: 18704330 DOI: 10.1007/s12272-001-1241-2

Abstract

To investigate the antioxidant effect of vitexin-4''-O-glucoside, a flavone glycoside, isolated from the leaves of Crataegus pinnatifida Bge. var. major, we developed a simple and sensitive high-performance liquid chromatography (HPLC) method to determine levels of malondialdehyde (MDA) in ECV304 cell culture medium after induction by tert-butyl-hydroperoxide (TBHP). The preparation of analyzed samples involved a one-step derivatization with thiobarbituric acid (TBA). HPLC analysis was performed on a Synergi Hydro-RP, a polar end-capped C18 column (250 x 4.6 mm, 4 mum), using an acetonitrile-ammonium acetate aqueous solution (10 mM, pH 6.8) as the mobile phase under linear gradient conditions with UV detection at 532 nm. The calibration curve was linear over 0.0125-1.25 microM MDA (r = 0.9951). Relative standard deviations (RSDs) of intra-day and inter-day precision were less than 6.1% and 5.0%, respectively. The mean recovery was 96.9 +/- 1.6%. The lower limit of quantification (LLOQ) of MDA was 0.0125 microM. This chromatographic method was successfully applied to investigating the in vitro antioxidant effect of vitexin-4''-O-glucoside. Vitexin-4''-O-glucoside (120 M) protected ECV304 cells from peroxidation induced by TBHP.[Studies on the chemical constituents from Aquilegia ecalcarata Maxim]

S B Chen, G Y Gao, L W Wang, M C Liao, J S Yang, P G XiaoPMID: 12776359 DOI:

Abstract

To study the chemical constituents from Aquilegia ecalcarata.Compounds were isolated with silica gel and polyamide chromatography and their structures were determined by spectral analysis and chemical evidence.

Five compounds were obtained and identified as beta-sitosterol, isoorientin-7-O-glucoside, isovitexin-4'-O-glucoside, isovitexin-2'-O-rhamnoside, luteolin-7-O-glucoside.

All the compounds were isolated from this plant for the first time.

Pharmacokinetics of vitexin-4″-O-glucoside in rats after intravenous application

Xi Xiang Ying, Fei Wang, Zhong Zhe Cheng, Wen Jie Zhang, Hai Bo Li, Yang Du, Xun Liu, Si Yuan Wang, Ting Guo KangPMID: 22058050 DOI: 10.1007/s13318-011-0071-8